REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[C:20]([F:22])[CH:19]=[C:18]([F:23])[CH:17]=2)=[CH:10][C:7]=1[C:8]#[N:9].[Sn](Cl)Cl>O.Cl.[OH-].[Na+]>[F:23][C:18]1[CH:17]=[C:16]([CH:21]=[C:20]([F:22])[CH:19]=1)[CH2:15][O:14][C:11]1[CH:10]=[C:7]2[C:6](=[CH:13][CH:12]=1)[NH:5][N:9]=[C:8]2[NH2:1] |f:0.1,6.7|
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-amino-5-[(3,5-difluorobenzyl)oxy]benzonitrile
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C=C1)OCC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
286 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was added over a period of 1 hour to
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
a previously prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to obtain a pH value of 9-10
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (1 L)
|
Type
|
WASH
|
Details
|
washed with EtOAc (2×0.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Collected organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(COC=2C=C3C(=NNC3=CC2)N)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.7 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |